molecular formula C4H8O2 B14680593 2-Hydroxybutanal CAS No. 37428-67-4

2-Hydroxybutanal

Cat. No.: B14680593
CAS No.: 37428-67-4
M. Wt: 88.11 g/mol
InChI Key: UIKQNMXWCYQNCS-UHFFFAOYSA-N
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Description

2-Hydroxybutanal, also known as 3-hydroxybutanal, is an organic compound with the molecular formula C4H8O2. It is a beta-hydroxy aldehyde, which means it contains both an aldehyde and an alcohol functional group. This compound is a key intermediate in various chemical reactions and has significant applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxybutanal is typically synthesized through the aldol condensation reaction. This reaction involves the dimerization of acetaldehyde (ethanal) in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:

2CH3CHOCH3CH(OH)CH2CHO+H2O2 \text{CH}_3\text{CHO} \rightarrow \text{CH}_3\text{CH(OH)CH}_2\text{CHO} + \text{H}_2\text{O} 2CH3​CHO→CH3​CH(OH)CH2​CHO+H2​O

In this reaction, two molecules of acetaldehyde combine to form this compound and water .

Industrial Production Methods: Industrial production of this compound follows a similar route, utilizing large-scale reactors and optimized conditions to maximize yield and efficiency. The reaction is typically carried out at controlled temperatures and pressures to ensure the desired product is obtained with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybutanal undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form 2-hydroxybutanoic acid.

    Reduction: It can be reduced to form 1,3-butanediol.

    Dehydration: It can undergo dehydration to form crotonaldehyde.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 2-Hydroxybutanoic acid.

    Reduction: 1,3-Butanediol.

    Dehydration: Crotonaldehyde

Scientific Research Applications

2-Hydroxybutanal is a versatile compound with applications across various scientific fields:

Mechanism of Action

The mechanism of action of 2-hydroxybutanal primarily involves its reactivity as a beta-hydroxy aldehyde. In the aldol condensation reaction, it acts as both a nucleophile and an electrophile. The enolate ion formed from acetaldehyde attacks the carbonyl carbon of another acetaldehyde molecule, leading to the formation of this compound. This reaction is catalyzed by bases such as sodium hydroxide .

Comparison with Similar Compounds

    3-Hydroxybutanal: An isomer with similar properties but different structural arrangement.

    2-Hydroxybutanoic acid: The oxidized form of 2-hydroxybutanal.

    1,3-Butanediol: The reduced form of this compound.

Uniqueness: this compound is unique due to its dual functional groups (aldehyde and alcohol), which allow it to participate in a wide range of chemical reactions. Its role as an intermediate in the aldol condensation reaction further highlights its importance in organic synthesis .

Properties

IUPAC Name

2-hydroxybutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-4(6)3-5/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKQNMXWCYQNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436191
Record name Butanal, 2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37428-67-4
Record name Butanal, 2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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